molecular formula C16H12F2N2OS B2535902 (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide CAS No. 868370-97-2

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide

Cat. No.: B2535902
CAS No.: 868370-97-2
M. Wt: 318.34
InChI Key: LFZMEUUJHYCDTP-MNDPQUGUSA-N
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Description

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a thiazole ring fused with a benzene ring, substituted with fluorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-difluoro-3-methylbenzoic acid, under acidic conditions.

    Formation of the Ylidene Group: The ylidene group is introduced by reacting the benzothiazole core with an appropriate aldehyde or ketone, such as 4-methylbenzaldehyde, in the presence of a base like sodium hydroxide or potassium carbonate.

    Final Coupling Reaction: The final step involves coupling the intermediate product with an amine, such as 4-methylbenzamide, under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the ylidene group, converting it into a saturated amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing new biochemical assays.

Medicine

In the field of medicine, this compound has shown promise as a lead compound for the development of new drugs. Its potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide: Similar structure with a chlorine atom instead of a methyl group.

    (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide: Similar structure with a methoxy group instead of a methyl group.

    (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide: Similar structure with a nitro group instead of a methyl group.

Uniqueness

The uniqueness of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c1-9-3-5-10(6-4-9)15(21)19-16-20(2)14-12(18)7-11(17)8-13(14)22-16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZMEUUJHYCDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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